N-isopropyl-3-nitro-4-(1H-1,2,4-triazol-1-yl)benzenecarboxamide

Overview

Description

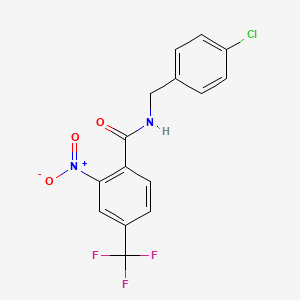

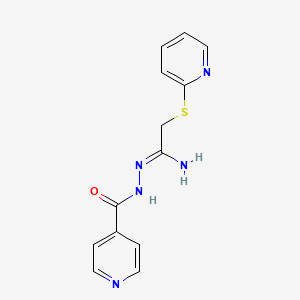

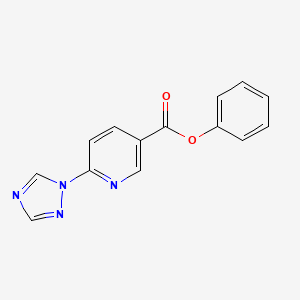

“N-isopropyl-3-nitro-4-(1H-1,2,4-triazol-1-yl)benzenecarboxamide” is a chemical compound with the molecular formula C12H13N5O3 . It is a specialized compound and not much information is available about it in the public domain .

Molecular Structure Analysis

The molecular structure of “N-isopropyl-3-nitro-4-(1H-1,2,4-triazol-1-yl)benzenecarboxamide” can be analyzed using various spectroscopic techniques such as NMR and MS . The specific molecular structure analysis for this compound is not available in the search results.Scientific Research Applications

Chemical Synthesis and Structural Analysis

N-isopropyl-3-nitro-4-(1H-1,2,4-triazol-1-yl)benzenecarboxamide is a compound that can be derived from reactions involving triazole derivatives. Research has shown that triazole derivatives can be synthesized through various chemical reactions, including the diazotization reaction of aminophenyl-carboxamido-amino-triazoles, leading to new structures that are confirmed through chemical and spectroscopic methods (Biagi et al., 1996). Furthermore, reactions of 3-nitro-1,2,4-triazoles with secondary and tertiary alcohols in concentrated H2SO4 have been studied, demonstrating regioselective formation of isopropyl-nitro-triazoles (Sukhanova et al., 2008).

Catalytic Applications

Coordination polymers incorporating triazole-related structures have been synthesized, displaying potential as heterogeneous catalysts in various chemical reactions. For instance, Co/Ni-based coordination polymers with triazole ligands have shown enhanced catalytic activity in cycloaddition of CO2 with epoxides and the hydrogenation of 4-nitrophenol to 4-aminophenol, highlighting the utility of triazole derivatives in catalysis (Zhang et al., 2021).

Material Science and Energetic Materials

Triazole derivatives are also explored in the field of energetic materials. The synthesis and reactivity of certain novel pyrrolo[2,3-d][1,2,3]triazines, which could potentially include structures related to N-isopropyl-3-nitro-4-(1H-1,2,4-triazol-1-yl)benzenecarboxamide, have been investigated to understand their chemical behavior and potential applications in energetic materials (Migawa & Townsend, 2001).

Nonlinear Optical (NLO) Properties

The structural modification of triazole-containing compounds can lead to materials with significant NLO properties. Research has shown that coordination networks based on tetrazolate-yl acylamide tectons, which bear structural similarities to triazole derivatives, can exhibit significant second harmonic generation (SHG) efficiencies, indicating the potential of triazole derivatives in the development of NLO materials (Liao et al., 2013).

properties

IUPAC Name |

3-nitro-N-propan-2-yl-4-(1,2,4-triazol-1-yl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13N5O3/c1-8(2)15-12(18)9-3-4-10(11(5-9)17(19)20)16-7-13-6-14-16/h3-8H,1-2H3,(H,15,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CXACRBXRNCZFDB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NC(=O)C1=CC(=C(C=C1)N2C=NC=N2)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13N5O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

275.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-isopropyl-3-nitro-4-(1H-1,2,4-triazol-1-yl)benzenecarboxamide | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-{[3-(Trifluoromethyl)benzyl]sulfanyl}imidazo[2,1-b][1,3]thiazole-5-carboxylic acid](/img/structure/B3127190.png)

![5-({[(4-Methylbenzoyl)oxy]imino}methyl)-6-phenylimidazo[2,1-b][1,3]thiazole](/img/structure/B3127192.png)

![N-(4-methoxyphenyl)-2-oxo-2-{2-[2-(1H-1,2,4-triazol-1-yl)ethanimidoyl]hydrazino}acetamide](/img/structure/B3127215.png)

![5-(Trifluoromethyl)-3-{[5-(trifluoromethyl)-2-pyridinyl]sulfonyl}-2-pyridinecarbonitrile](/img/structure/B3127240.png)

![5-(Trifluoromethyl)-3-{[5-(trifluoromethyl)-2-pyridinyl]sulfonyl}-2-pyridinecarboxamide](/img/structure/B3127241.png)

![Ethyl 2-[(4-methyl-1,2,3-thiadiazol-5-yl)sulfonyl]propanoate](/img/structure/B3127282.png)